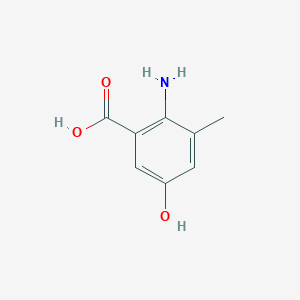

2-Amino-5-hydroxy-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a hydroxyl group at the 5-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the 2-position, which is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. The final hydroxylation step can be carried out using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Formation of 2-amino-3-methylbenzoquinone.

Reduction: Formation of 2-amino-5-methylbenzoic acid.

Substitution: Formation of 2-amino-5-alkoxy-3-methylbenzoic acid derivatives.

Scientific Research Applications

2-Amino-5-hydroxy-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-methylbenzoic acid: Lacks the hydroxyl group at the 5-position.

2-Amino-3-methylbenzoic acid: Lacks the hydroxyl group and has the amino group at the 3-position.

2-Amino-5-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group at the 5-position.

Uniqueness

2-Amino-5-hydroxy-3-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-Amino-5-hydroxy-3-methylbenzoic acid, also known as 5-hydroxyanthranilic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉N₁O₃

- Molecular Weight : 179.17 g/mol

- IUPAC Name : this compound

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Its anti-inflammatory properties make it a candidate for treating conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in animal models of neurodegeneration. It appears to enhance neuronal survival by modulating apoptotic pathways and reducing neuroinflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : It inhibits COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators.

- Modulation of Nitric Oxide Production : The compound downregulates inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects.

- Activation of Antioxidant Enzymes : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a rat model of carrageenan-induced paw edema. The results showed a significant reduction in edema formation compared to the control group, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection in Alzheimer's Disease

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque deposition. Histological analysis confirmed decreased neuroinflammation and neuronal loss, indicating its protective role against neurodegeneration .

Research Findings Summary Table

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-amino-5-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C8H9NO3/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |

InChI Key |

GANIICCKPXXMDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.